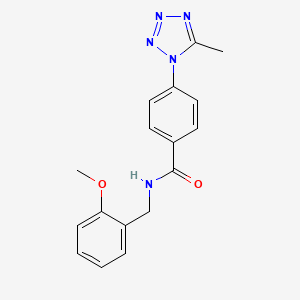![molecular formula C25H20N2O5S2 B12163188 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163188.png)
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s IUPAC name is quite a mouthful, so let’s break it down. It consists of the following components:
- The core structure is a pyrrolidine-2,3-dione ring.
- Attached to the pyrrolidine ring, we have:
- A benzothiazole moiety (with an ethoxy group at position 6).
- A hydroxy(thiophen-2-yl)methylidene group.
- A 4-methoxyphenyl substituent.
- This compound belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
- Industrial production methods would depend on the compound’s commercial relevance, but they would likely involve efficient and scalable processes.
Analyse Chemischer Reaktionen
Oxidation: The thiophen-2-yl group could undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group in the pyrrolidine-2,3-dione ring could yield the corresponding alcohol.
Substitution: The benzothiazole ring could undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents would depend on the desired transformation. For example
Major Products: The products would vary based on the reaction conditions, but potential products include derivatives of the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: Studying the reactivity of this compound and its derivatives.
Biology: Investigating its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).
Medicine: Exploring its pharmacological properties (anticancer, antimicrobial, etc.).
Industry: Developing synthetic methodologies or applications in materials science.
Wirkmechanismus
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research would be needed to elucidate its targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds might include other benzothiazole derivatives or pyrrolidine-based molecules.
Uniqueness: The combination of the benzothiazole, thiophenyl, and pyrrolidine moieties makes this compound unique.
Remember that while I’ve provided an overview, detailed experimental data and mechanistic insights would require further investigation
Eigenschaften
Molekularformel |
C25H20N2O5S2 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S2/c1-3-32-16-10-11-17-19(13-16)34-25(26-17)27-21(14-6-8-15(31-2)9-7-14)20(23(29)24(27)30)22(28)18-5-4-12-33-18/h4-13,21,29H,3H2,1-2H3 |
InChI-Schlüssel |
QIAITLUVOJBTFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163110.png)
![2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B12163115.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163119.png)
![Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B12163120.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163128.png)
![4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B12163134.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12163135.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12163149.png)

![Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12163153.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12163166.png)
![4-butyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B12163174.png)
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12163180.png)
